4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride
Overview
Description
4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride is a chemical compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.72 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is typically found in a solid form and is characterized by its brown color .
Preparation Methods
The synthesis of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride involves several steps. One common method starts with the reaction of N-benzyl-2-cyanoacetamide with ethyl chloroformate to form an intermediate product. This intermediate is then subjected to hydrogenation in the presence of a palladium catalyst to yield 4-Benzyl-2-morpholinecarboxylic Acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride can be compared with other similar compounds, such as:
4-(4-Methoxybenzyl)-2-morpholinecarboxylic Acid Hydrochloride: This compound has a methoxy group on the benzyl ring, which may alter its chemical reactivity and biological activity.
4-(3,4-Dichlorobenzyl)-2-morpholinecarboxylic Acid Hydrochloride: The presence of dichloro substituents can significantly impact the compound’s properties, including its solubility and binding affinity.
4-(2-Chlorobenzyl)-2-morpholinecarboxylic Acid Hydrochloride: The chloro group at the ortho position can influence the compound’s steric and electronic characteristics.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-benzylmorpholine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDXMALCJZSQHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380009 | |
Record name | 4-Benzylmorpholine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-15-0 | |
Record name | 4-Benzylmorpholine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzylmorpholine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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